Ethyl 4-chloro-3-trifluoromethylcarbanilate
Overview
Description
Ethyl 4-chloro-3-trifluoromethylcarbanilate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the synthesis, structure, and properties of similar trifluoromethylated compounds. For instance, the synthesis of diverse trifluoromethyl heterocycles from a single precursor is discussed, which highlights the versatility of trifluoromethyl groups in heterocyclic chemistry . Additionally, the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate demonstrates the importance of chirality and stereoselective methods in the synthesis of compounds that may share similar structural features with ethyl 4-chloro-3-trifluoromethylcarbanilate .
Synthesis Analysis
The synthesis of related compounds often involves the use of diazoketoesters and catalyzed carbene insertion reactions, which could potentially be applied to the synthesis of ethyl 4-chloro-3-trifluoromethylcarbanilate . Additionally, the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate using asymmetric hydrogenation over a catalytic complex suggests that similar strategies could be employed for the synthesis of ethyl 4-chloro-3-trifluoromethylcarbanilate, with attention to the control of stereochemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-chloro-3-trifluoromethylcarbanilate can be determined using X-ray diffraction, as demonstrated for ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate . The crystal structure analysis provides accurate molecular parameters, which are essential for understanding the compound's geometry and potential reactivity.
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds is of significant interest due to their potential applications in various fields. For example, the synthesis of alpha-trifluoromethylated carbanions outlines the challenges and strategies for stabilizing and using these reactive intermediates in organic synthesis . This information could be relevant to understanding the chemical reactions in which ethyl 4-chloro-3-trifluoromethylcarbanilate may participate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential, can be investigated both experimentally and theoretically . Such analyses are crucial for predicting the behavior of ethyl 4-chloro-3-trifluoromethylcarbanilate in various environments and its potential applications. The synthesis and crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate also provide insights into the antioxidant and antimicrobial activities of chlorinated compounds, which could be relevant for the biological applications of ethyl 4-chloro-3-trifluoromethylcarbanilate .
Scientific Research Applications
Stereoselective Synthesis
- Ethyl 4-chloro-3-trifluoromethylcarbanilate is utilized in the stereoselective synthesis of optical isomers, specifically ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). This compound is a crucial intermediate for the synthesis of pharmacologically significant products, including L-carnitine (Kluson et al., 2019).
Biosynthesis of Enantiopure Intermediates
- Ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE), derived from ethyl 4-chloro-3-trifluoromethylcarbanilate, serves as a precursor for enantiopure intermediates in chiral drug production, including statins (Ye, Ouyang, & Ying, 2011).
Microbial Synthesis Approaches
- Microbial synthesis techniques, employing Escherichia coli cells expressing carbonyl reductase and glucose dehydrogenase genes, are used to convert ethyl 4-chloro-3-trifluoromethylcarbanilate into ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric purity (Kizaki et al., 2001).
Molluscicidal Properties
- Ethyl 4-chloro-3-trifluoromethylcarbanilate shows molluscicidal properties, highlighting its potential in controlling snail populations that are intermediate hosts in the transmission of schistosomiasis (El-bayouki & Basyouni, 1988).
Enzyme-Catalyzed Asymmetric Reduction
- This compound is involved in enzyme-catalyzed asymmetric reduction processes. For instance, NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor AKU4429 and glucose dehydrogenase are used for its reduction and NADPH recycling (Shimizu et al., 1990).
NMR Study of Derivatives
- Nuclear magnetic resonance (NMR) studies have been conducted on derivatives of ethyl 4-chloro-3-trifluoromethylcarbanilate, providing valuable information on chemical shifts and coupling constants (Podányi et al., 1996).
Synthesis of Diverse Heterocycles
- This compound is an intermediary in the synthesis of diverse trifluoromethyl heterocycles, showcasing its versatility in organic chemistry (Honey et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFPGGUKCVCSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171802 | |
Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3-trifluoromethylcarbanilate | |
CAS RN |
18585-06-3 | |
Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018585063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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